molecular formula C17H19N3 B1665563 Antazoline CAS No. 91-75-8

Antazoline

Cat. No. B1665563
CAS RN: 91-75-8
M. Wt: 265.35 g/mol
InChI Key: REYFJDPCWQRWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antazoline is a first-generation antihistamine with anticholinergic properties. It is used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .


Synthesis Analysis

Antazoline hydrochloride is a white crystalline powder, sparingly soluble in water, soluble in alcohol, and slightly soluble in methylene chloride . A study provides in vitro characterization of antazoline’s ADME properties .


Molecular Structure Analysis

Antazoline has a molecular formula of C17H19N3 and a molecular weight of 265.3529 . There is an intermolecular N–H—N hydrogen bond between the imidazole ring N atoms linking the molecules into a chain structure .


Chemical Reactions Analysis

A green developed spectrofluorimetric method has been applied for Antazoline determination in both pharmaceutical formulation and pure form. The developed method depends on reacting the cited drugs with dansyl chloride, a suitable derivatizing agent, to generate highly fluorescent derivatives .


Physical And Chemical Properties Analysis

Antazoline hydrochloride is a white crystalline powder, sparingly soluble in water, soluble in alcohol, and slightly soluble in methylene chloride .

Scientific Research Applications

1. Antiarrhythmic Applications

Antazoline has been primarily researched for its antiarrhythmic properties, particularly in the treatment of various cardiac arrhythmias. It has shown efficacy in suppressing ectopic beats and converting arrhythmias to normal sinus rhythm. For example, it has been effective in cases of premature atrial and ventricular systoles, paroxysmal atrial and nodal tachycardia, and ventricular tachycardia. However, it appears to be less effective in cases of atrial fibrillation. The antiarrhythmic efficacy of antazoline has been noted across various studies, indicating its potential as a valuable agent in the management of cardiac arrhythmias (Shah, Vaidya, & Doshi, 1972); (Leon-Sotomayor, 1963).

2. Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics of antazoline, especially when administered intravenously. One such study developed and validated a novel liquid chromatography/tandem mass spectrometry method for determining antazoline in human plasma. This research is crucial in understanding the drug's behavior in the human body, including absorption, distribution, metabolism, and excretion. These insights are vital for optimizing antazoline's use in clinical settings (Giebułtowicz et al., 2016).

3. Neuroprotective Potential

Interestingly, antazoline has also been explored for its neuroprotective effects. A study on limbic status epilepticus demonstrated that antazoline might have neuroprotective activity against neuronal damage. This finding opens up new avenues for the use of antazoline beyond its cardiac applications and suggests a potential role in neurological disorders (Milhaud et al., 2003).

Safety And Hazards

Antazoline is harmful if swallowed. It is used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis .

Future Directions

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . Antazoline is an effective pharmacological agent for the rapid cardioversion of short-term atrial fibrillation .

properties

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFJDPCWQRWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride)
Record name Antazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022613
Record name Antazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Antazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Antazoline

Color/Form

White, crystalline powder

CAS RN

91-75-8
Record name Antazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Antazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Antazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-229, 120-122 °C
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANTAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antazoline
Reactant of Route 2
Reactant of Route 2
Antazoline
Reactant of Route 3
Reactant of Route 3
Antazoline
Reactant of Route 4
Reactant of Route 4
Antazoline
Reactant of Route 5
Reactant of Route 5
Antazoline
Reactant of Route 6
Reactant of Route 6
Antazoline

Citations

For This Compound
3,190
Citations
L Leön-Sotomayor - American Journal of Cardiology, 1963 - ajconline.org
… From 1948 until 1955 antazoline was available in the United … antihistaminic drugs, particularly antazoline, were more effective … arrhythmic activity of antazoline in a series of 24 patients . …
Number of citations: 21 www.ajconline.org
EW Reynolds Jr, WM Baird, ME Clifford - The American Journal of …, 1964 - Elsevier
… antazoline caused a transient reduction in cardiac output and … preliminary clinical trials provided evidence that antazoline … None of the deaths could be attributed directly to antazoline, …
Number of citations: 44 www.sciencedirect.com
MT Wybraniec, W Wrobel, K Wilkosz… - Journal of the …, 2018 - Am Heart Assoc
Background Antazoline mesylate represents an antihistamine capable of rapid and safe cardioversion of atrial fibrillation, yet evidence concerning its efficacy in comparison to other …
Number of citations: 17 www.ahajournals.org
A Maciag, MM Farkowski, T Chwyczko… - EP …, 2017 - academic.oup.com
Aims The aim of the study was to assess the clinical efficacy of antazoline, a first-generation anti-histaminic agent, in the rapid conversion of paroxysmal non-valvular atrial fibrillation (AF…
Number of citations: 26 academic.oup.com
R Aldulaymi, AZ Al Meslamani - J Pharm Pharmacogn Res, 2022 - academia.edu
… that antazoline resulted in rapid cardioversion to sinus rhythm. When compared to other pharmacological cardioversion options, antazoline … Conclusions: Antazoline appears to be an …
Number of citations: 5 www.academia.edu
G Frommeyer, M Sterneberg… - Cardiovascular …, 2017 - Wiley Online Library
… In addition, antazoline induced a significant increase in … antazoline group was more marked than in the flecainide group. This may also have contributed to the superiority of antazoline …
Number of citations: 19 onlinelibrary.wiley.com
V Bertolasi, PA Borea, G Gilli - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… In the present paper we report the crystal structure of antazoline hydrochloride, an antihistamine belonging to the chemical class of ethylenediamines, for which only the structure of …
Number of citations: 4 scripts.iucr.org
SS Shah, CH Vaidya, HV Doshi - Postgraduate Medical Journal, 1972 - ncbi.nlm.nih.gov
… were omitted prior to administration of antazoline. Sup- … In all other cases antazoline hydrochloride was administered by … The effectiveness of antazoline was considered good when all …
Number of citations: 18 www.ncbi.nlm.nih.gov
C Ellermann, M Sterneberg, S Kochhäuser… - EP …, 2018 - academic.oup.com
Aims Antazoline is a first-generation antihistamine with antiarrhythmic properties. This study examines potential electrophysiological effects of antazoline in short-QT-syndrome (SQTS) …
Number of citations: 12 academic.oup.com
BJ Bińkowski, M Makowski, P Kubiński… - … Drugs and Therapy, 2018 - Springer
… antazoline was published. Retrospective analysis of 1325 patients treated with intravenous antazoline for paroxysmal AF revealed that antazoline … The superiority of the antazoline over …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.